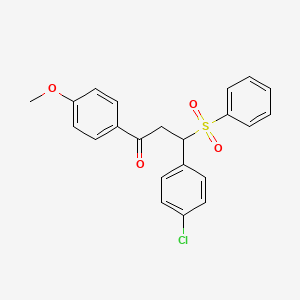

3-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-(phenylsulfonyl)propan-1-one

Beschreibung

Structure and Key Features:

The compound 3-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-(phenylsulfonyl)propan-1-one features a propan-1-one backbone substituted with three distinct aromatic groups:

- A 4-chlorophenyl group at position 3.

- A 4-methoxyphenyl group at position 1.

- A phenylsulfonyl group at position 3.

Potential Applications:

Eigenschaften

IUPAC Name |

3-(benzenesulfonyl)-3-(4-chlorophenyl)-1-(4-methoxyphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19ClO4S/c1-27-19-13-9-16(10-14-19)21(24)15-22(17-7-11-18(23)12-8-17)28(25,26)20-5-3-2-4-6-20/h2-14,22H,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJVLXRMNDAHOKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)CC(C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19ClO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

3-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-(phenylsulfonyl)propan-1-one, also known as a substituted chalcone, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. Chalcones are recognized for their potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial properties. This article aims to explore the biological activity of this specific compound through various studies and data analyses.

- Molecular Formula : C22H19ClO4S

- Molecular Weight : 414.9 g/mol

- CAS Number : 315242-21-8

Chalcones, including the compound in focus, exert their biological effects primarily through the modulation of various signaling pathways. They have been shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are pivotal in inflammatory processes. Additionally, chalcones can induce apoptosis in cancer cells and exhibit antioxidant properties by scavenging free radicals.

Anticancer Activity

Several studies have reported the anticancer potential of chalcones. For instance:

- In vitro studies demonstrated that chalcones can inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

- Case Study : A study by Karthikeyan et al. (2015) highlighted that specific chalcone derivatives exhibited significant cytotoxicity against human cancer cell lines, with IC50 values indicating potent activity.

Antimicrobial Activity

Chalcones have also been investigated for their antimicrobial properties:

- Antifungal Activity : Research indicates that certain chalcone derivatives exhibit antifungal activity against Candida species and other pathogenic fungi.

- Case Study : Hussain et al. (2009) reported that novel chalcone compounds displayed notable antifungal activity, suggesting their potential as therapeutic agents against fungal infections.

Anti-inflammatory Activity

The anti-inflammatory effects of chalcones are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes:

- Research Findings : Studies have shown that chalcone derivatives can reduce inflammation markers such as TNF-alpha and IL-6 in various experimental models.

- Case Study : A study published in the European Journal of Medicinal Chemistry demonstrated that a specific chalcone derivative significantly reduced paw edema in a rat model of inflammation.

Data Table: Summary of Biological Activities

| Biological Activity | Effectiveness | Reference |

|---|---|---|

| Anticancer | High | Karthikeyan et al., 2015 |

| Antifungal | Moderate | Hussain et al., 2009 |

| Anti-inflammatory | Significant | European Journal of Medicinal Chemistry |

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Antifungal Activity :

- The phenylsulfonyl group in the target compound and entry 62 () is critical for antifungal potency. Replacement with a phenylthio group (as in 4h) shifts activity toward cytotoxicity .

Cytotoxicity and Selectivity :

- The 4-methoxyphenyl group in the target compound may improve solubility and tumor selectivity compared to phenyl-substituted analogs (e.g., entry 62) .

Structural Modifications :

- Pyrazoline rings (ME-3) introduce rigidity and polarity, altering pharmacokinetic profiles .

- Stereochemistry (e.g., R/S isomers in ) significantly impacts biological activity, highlighting the importance of chiral centers .

Electron Effects :

- The methoxy group (electron-donating) in the target compound contrasts with nitro or chloro groups (electron-withdrawing) in analogs, influencing charge distribution and receptor binding .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 3-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-(phenylsulfonyl)propan-1-one, and what factors influence reaction efficiency?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation, leveraging Lewis acid catalysts (e.g., AlCl₃) to facilitate electrophilic substitution on aromatic rings. For example, 1-Chloro-3-(4-methoxyphenyl)propan-2-one, a structural analog, is synthesized using 3-chloropropionyl chloride and 4-methoxybenzene under AlCl₃ catalysis . Reaction efficiency depends on solvent polarity, temperature (typically 0–25°C), and stoichiometric ratios of reagents. Side reactions, such as over-acylation, can be mitigated by controlled addition of acylating agents.

Q. How is the compound structurally characterized, and what analytical techniques are most reliable?

- Methodological Answer : X-ray crystallography using programs like SHELXL (part of the SHELX suite) is critical for resolving the 3D structure, particularly for verifying sulfonyl and aryl group orientations . Complementary techniques include NMR (¹H/¹³C) for confirming proton environments and substituent positions, and FT-IR to identify functional groups (e.g., carbonyl stretch at ~1680 cm⁻¹). For analogs, LC-MS is used to confirm molecular weight and purity .

Q. What are the key structural analogs of this compound, and how do their substituents affect reactivity?

- Methodological Answer : Analogs such as 3-(4-Fluorophenyl)-1-phenylpropan-1-one and 3-(4-Chlorophenyl)-3-hydroxy-1-phenylpropan-1-one demonstrate that electron-withdrawing groups (e.g., -Cl, -SO₂Ph) enhance electrophilicity at the carbonyl carbon, while hydroxyl groups introduce hydrogen-bonding capabilities, altering solubility and biological interactions . Comparative studies using Hammett constants (σ) can quantify substituent effects on reaction rates .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., disorder, twinning) be resolved during structural refinement?

- Methodological Answer : SHELXL’s robust refinement algorithms allow for modeling disorder by splitting atomic positions and applying restraints to bond lengths/angles. For twinned crystals, the HKLF5 format in SHELX can deconvolute overlapping reflections . Validation tools like R1 and wR2 residuals (<5% for high-quality data) and PLATON’s ADDSYM function help identify missed symmetry elements .

Q. What strategies optimize synthetic yields when introducing sulfonyl and methoxy groups in tandem?

- Methodological Answer : Sequential functionalization is recommended: (1) Install the methoxy group first via nucleophilic aromatic substitution (e.g., using NaOMe/MeOH), followed by (2) sulfonylation via Pd-catalyzed coupling (e.g., PhSO₂Cl with Pd(PPh₃)₄). Evidence from similar chalcone syntheses shows that optimizing catalyst loading (5–10 mol%) and reaction time (12–24 hr) improves yields to >70% .

Q. How do substituent electronic properties influence the compound’s biological activity, and how can this be modeled computationally?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electrostatic potential surfaces to predict sites for nucleophilic attack or receptor binding. For example, the sulfonyl group’s electron-deficient nature enhances interactions with enzymatic active sites, as seen in antifungal chalcones . QSAR models using descriptors like logP and polar surface area correlate substituent hydrophobicity with membrane permeability .

Q. What experimental and computational methods validate the compound’s mechanism of action in biological assays?

- Methodological Answer : Competitive inhibition assays (e.g., fluorescence quenching) and molecular docking (AutoDock Vina) identify target binding sites. For instance, analogs with 4-methoxyphenyl groups show affinity for cytochrome P450 enzymes, validated via UV-Vis spectral shifts upon substrate binding . SPR (Surface Plasmon Resonance) can quantify binding kinetics (ka/kd) for mechanistic insights .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.